molecular formula C5H6N2O2 B138944 2-Methyl-1H-imidazole-4-carboxylic acid CAS No. 1457-58-5

2-Methyl-1H-imidazole-4-carboxylic acid

Cat. No. B138944
CAS RN: 1457-58-5
M. Wt: 126.11 g/mol
InChI Key: DTUIYOVMTFYCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Methyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a carboxylic acid group in the 4-position and a methyl group at the 2-position on the imidazole ring can influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of various starting materials and reagents to introduce different substituents onto the imidazole ring. For instance, the synthesis of substituted benzo[d]imidazole carboxylic acids and their methyl esters, as described in one study, involves the examination of their antiproliferative effects against breast cancer cell lines, indicating the potential of these compounds as cancer therapeutics . Another study details the synthesis of 1H-imidazol-1-yl-substituted compounds, which were found to be potent inhibitors of thromboxane synthetase, an enzyme involved in the formation of thromboxane, a compound that can promote blood clot formation . These synthetic methods could potentially be adapted for the synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For example, the study on biology-oriented drug synthesis (BIODS) of imidazole derivatives used techniques such as EI-MS, 1H-NMR, and 13C NMR to confirm the structures of synthetic derivatives . The crystal structures of some imidazole derivatives have been determined, revealing differences in molecular geometries attributed to different substituents on the imidazole ring . These techniques could be employed to analyze the molecular structure of 2-Methyl-1H-imidazole-4-carboxylic acid.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the Willgerodt-Kindler reaction was investigated in the synthesis of antituberculotic activity compounds, which involved the oxidation of a hydroxymethyl-imidazo[4,5-b]pyridine derivative . Another study describes the use of a Brønsted ionic liquid to catalyze the synthesis of quinoline derivatives, demonstrating the versatility of imidazole compounds in catalysis . These reactions could provide insights into the reactivity of 2-Methyl-1H-imidazole-4-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, lanthanide metal-organic frameworks based on imidazole dicarboxylate showed selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensing . The antimicrobial and antioxidant activities of imidazole derivatives have also been evaluated, with some compounds displaying high activity against various pathogens . These properties are important for understanding the potential applications of 2-Methyl-1H-imidazole-4-carboxylic acid in various fields.

Scientific Research Applications

Angiotensin II Receptor Antagonism

Imidazole derivatives, including those related to 2-Methyl-1H-imidazole-4-carboxylic acid, have been studied for their potential as nonpeptide angiotensin II receptor antagonists. These compounds, particularly the 4-(1-hydroxyalkyl)-imidazole derivatives, show strong binding affinity to the angiotensin II receptor, inhibiting angiotensin II-induced pressor response when administered intravenously. Such compounds, including (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl and pivaloyloxy-methyl esters of related imidazole-5-carboxylic acids, have been identified as potent and long-lasting antagonists with potential therapeutic applications in hypertension treatment (Yanagisawa et al., 1996).

Synthesis and Structural Analysis

The hydrolysis of related compounds, such as ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to derivatives like 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallize as dihydrates. These molecules, exhibiting flat molecular structures, are linked through water molecules by hydrogen bonding into a three-dimensional network, showcasing interesting structural properties (Wu, Liu, & Ng, 2005).

β-Glucuronidase Inhibitory Activity

Derivatives of 2-methyl-1H-imidazole, particularly 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate compounds, have been synthesized and evaluated for their β-glucuronidase inhibitory activity. Most derivatives demonstrated significant inhibition, with potent analogs showing superior activity compared to standard compounds. This highlights the potential of these derivatives in biological applications and drug synthesis (Salar et al., 2017).

properties

IUPAC Name

2-methyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-6-2-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUIYOVMTFYCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163141
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-imidazole-4-carboxylic acid

CAS RN

1457-58-5
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1457-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1457-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1H-imidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methyl-1H-imidazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-1H-imidazole-4-carboxylic acid
Reactant of Route 4
2-Methyl-1H-imidazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Methyl-1H-imidazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-1H-imidazole-4-carboxylic acid

Citations

For This Compound
5
Citations
B Zou, L Zhang, J Xia, P Wang, Y Yan, X Wang… - Applied Biochemistry …, 2020 - Springer
… Firstly, a monomer of the MOFs material ZIF-8 (2-methyl-1H-imidazole-4-carboxylic acid) was used as a chemical modifier of the lipase. Secondly, the modified enzyme molecule was …
Number of citations: 12 link.springer.com
J Frömmel, R Končitíková, D Kopečný, M Soural… - Chemico-Biological …, 2019 - Elsevier
… 2-Methyl-1H-imidazole-4-carboxylic acid (m/z 127) was produced and eluted at 1.07 min. The remaining aldehyde (m/z 111) was eluted at 0.86 min (not shown). Similarly, 1H-pyrazole-…
Number of citations: 7 www.sciencedirect.com
W Liu, Z Wang, F Xu, Q Li, H Wang, Q Bian, F Hu - ACS omega, 2019 - ACS Publications
… 5-Amino-1-benzyl-2-methyl-1H-imidazole-4-carboxylic acid (2.63 g, 11.38 mmol) was dissolved in 10 mL of thionyl chloride at 0 C and stirred for 3 h. The resulting solution was …
Number of citations: 2 pubs.acs.org
HP Buchstaller, U Anlauf, D Dorsch… - Journal of Medicinal …, 2021 - ACS Publications
… 1-Benzyl-2-methyl-1H-imidazole-4-carboxylic acid amide (69.0 mg; 0.321 mmol) and 1-(4-tert-butyl-phenyl)-2-chloro-ethanone (81.0 mg; 0.385 mmol) were dissolved in 3/1 CH 3 CN/…
Number of citations: 5 pubs.acs.org
CH Soh, WK Chui, Y Lam - Journal of Combinatorial Chemistry, 2006 - ACS Publications
A microwave-assisted parallel synthesis of 2,4-disubstituted 5-aminoimidazoles has been developed. Significant rate enhancement was observed for all steps in the three-step protocol. …
Number of citations: 34 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.